molecular formula C11H9FOS B8590415 (4-Fluorophenyl)(2-thienyl)methanol

(4-Fluorophenyl)(2-thienyl)methanol

Cat. No.: B8590415
M. Wt: 208.25 g/mol
InChI Key: KAOUGVSQPMIGST-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(2-thienyl)methanol is a bifunctional aromatic alcohol characterized by a fluorinated phenyl ring and a thiophene (thienyl) group connected via a hydroxymethyl (-CH2OH) bridge.

Properties

Molecular Formula

C11H9FOS

Molecular Weight

208.25 g/mol

IUPAC Name

(4-fluorophenyl)-thiophen-2-ylmethanol

InChI

InChI=1S/C11H9FOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11,13H

InChI Key

KAOUGVSQPMIGST-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(C=C2)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of (4-Fluorophenyl)(2-thienyl)methanol with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(4-Fluorophenyl)(2-thienyl)methanol C11H9FOS 208.25 4-Fluorophenyl, 2-thienyl Polar hydroxymethyl bridge; dual aromatic systems
(4-Thien-2-ylphenyl)methanol C11H10OS 190.26 Phenyl, 2-thienyl Lacks fluorine; similar aromatic framework
2-(4-Fluorophenyl)ethanol C8H9FO 140.16 4-Fluorophenyl, ethanol Simpler structure; lower molecular weight
4-Methylthiophenyl-(2-thienyl)methanol C12H12OS2 236.35 4-Methylthio, 2-thienyl Sulfur-rich; increased lipophilicity
[5-(2-Pyridinyl)-2-thienyl]methanol C10H9NOS 191.25 Pyridinyl, 2-thienyl Nitrogen-containing heterocycle; basicity

Key Observations:

  • Fluorine Impact: The 4-fluorophenyl group in the target compound enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs like (4-thien-2-ylphenyl)methanol .
  • Molecular Weight: The target compound (208.25 g/mol) is intermediate in size between simpler ethanol derivatives (e.g., 140.16 g/mol ) and bulkier sulfur-rich analogs (e.g., 236.35 g/mol ).

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